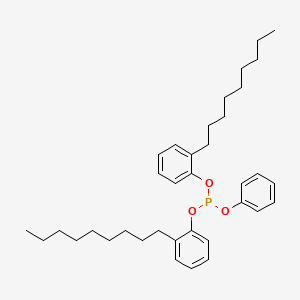

Bis(2-nonylphenyl) phenyl phosphite

Description

Bis(2-nonylphenyl) phenyl phosphite is an organophosphorus compound primarily used as an antioxidant and stabilizer in polymer formulations. Structurally, it consists of a central phosphorus atom bonded to one phenyl group and two 2-nonylphenyl groups via phosphite linkages (P–O–Ar). This configuration provides steric hindrance and radical-scavenging capabilities, making it effective in preventing thermal and oxidative degradation in materials such as polyvinyl chloride (PVC) and polyethylene (PE) .

Properties

CAS No. |

25417-08-7 |

|---|---|

Molecular Formula |

C36H51O3P |

Molecular Weight |

562.8 g/mol |

IUPAC Name |

bis(2-nonylphenyl) phenyl phosphite |

InChI |

InChI=1S/C36H51O3P/c1-3-5-7-9-11-13-16-24-32-26-20-22-30-35(32)38-40(37-34-28-18-15-19-29-34)39-36-31-23-21-27-33(36)25-17-14-12-10-8-6-4-2/h15,18-23,26-31H,3-14,16-17,24-25H2,1-2H3 |

InChI Key |

LWTPMKNNAZQROV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2)OC3=CC=CC=C3CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-nonylphenyl) phenyl phosphite typically involves the reaction of phosphorus trichloride with nonylphenol and phenol in the presence of a base . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of bis(2-nonylphenyl) phenyl phosphite involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-nonylphenyl) phenyl phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphates.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and phenols.

Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Phosphates.

Hydrolysis: Phosphorous acid and phenols.

Substitution: Substituted phosphites.

Scientific Research Applications

Bis(2-nonylphenyl) phenyl phosphite has a wide range of applications in scientific research, including:

Chemistry: Used as an antioxidant in the stabilization of polymers and plastics.

Biology: Studied for its potential effects on cell growth and viability.

Medicine: Investigated for its potential use in drug delivery systems due to its antioxidant properties.

Mechanism of Action

The primary mechanism of action of bis(2-nonylphenyl) phenyl phosphite is its ability to decompose hydroperoxides, which are harmful by-products of oxidation . By breaking down these hydroperoxides, the compound prevents the degradation of materials and enhances their stability. The molecular targets involved in this process include hydroperoxides and free radicals, which are neutralized by the phosphite groups .

Comparison with Similar Compounds

Comparison with Similar Phosphite Derivatives

Structural Analogues and Functional Performance

Key Compounds:

- Tris(nonylphenyl) phosphite (TNPP): Contains three nonylphenyl groups.

- Di-tert-butyl(phenyl)phosphite (Irgafos 168) : A commercial stabilizer with tert-butyl substituents. It oxidizes to phosphate derivatives, which can migrate from polymers .

- Triphenyl phosphite : A simpler analog with three phenyl groups, offering lower thermal stability due to reduced steric bulk .

Functional Comparison in Polymer Stabilization:

A study by LG Chem compared the performance of phosphites in vinyl chloride-based polymers (Table 1). Bis(2-nonylphenyl) phenyl phosphite (Entry 8, Table 1) demonstrated superior transparency and thermal stability compared to triphenyl phosphite (Entry 7) but required higher loadings (10 wt%) than tris(4-octylphenyl) phosphite (Entry 9, 3 wt%). This suggests that alkyl chain length and substitution patterns critically influence efficacy.

Table 1: Performance of Phosphites in Polymer Stabilization

Degradation Pathways and Environmental Impact

Bis(2-nonylphenyl) phenyl phosphite shares degradation concerns with TNPP. Hydrolysis or oxidation of TNPP yields tris(2-nonylphenyl) phosphate, a persistent compound detected in PE packaging . Similarly, Irgafos 168 degrades into phosphate derivatives, which are more mobile and pose leaching risks .

Table 2: Computational Data for Phosphite Additives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|

| Tris(2-methylphenyl) phosphite | -6.43 | -0.57 | 4.78 | |

| Bis(2-ethylhexyl) phenyl phosphite | -6.53 | -0.50 | 4.53 | |

| Trioctyl phosphite | -6.65 | 0.40 | 4.50 |

Toxicological and Regulatory Considerations

- Neurotoxicity : Older studies on phenyl phosphates (e.g., triorthotolyl phosphate) show neurotoxic effects in avian models, but phosphites generally exhibit lower acute toxicity due to their reduced cholinesterase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.